molecular formula C9H20N2 B2791082 2,2,7,7-Tetramethyl-1,4-diazepane CAS No. 59340-40-8

2,2,7,7-Tetramethyl-1,4-diazepane

Cat. No.: B2791082
CAS No.: 59340-40-8
M. Wt: 156.273
InChI Key: RFHOUCSLTXCUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,7,7-Tetramethyl-1,4-diazepane is a seven-membered nitrogen heterocycle with the molecular formula C9H20N2. This compound is characterized by its unique structure, which includes two nitrogen atoms and four methyl groups attached to the carbon atoms at positions 2 and 7. The presence of these methyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyl-1,4-diazepane can be achieved through various methods. One common approach involves the reaction of diaminopropane with acetone under acidic conditions, followed by cyclization to form the diazepane ring. Another method includes the reductive amination of ketones with diamines, using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and metal catalysts, such as palladium or platinum, is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,7,7-Tetramethyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the diazepane to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, where electrophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated diazepane derivatives.

Scientific Research Applications

2,2,7,7-Tetramethyl-1,4-diazepane has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex nitrogen-containing heterocycles. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Comparison with Similar Compounds

    1,4-Diazepane: Lacks the methyl groups at positions 2 and 7, resulting in different steric and electronic properties.

    2,5,5,7-Tetramethyl-1,4-diazepane: Similar structure but with different methyl group positioning, affecting its reactivity and applications.

    Piperazine: A six-membered nitrogen heterocycle with different chemical properties and applications.

Uniqueness: 2,2,7,7-Tetramethyl-1,4-diazepane is unique due to its specific methyl group positioning, which imparts distinct steric hindrance and influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2,7,7-tetramethyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)5-6-10-7-9(3,4)11-8/h10-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHOUCSLTXCUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.